molecular formula C8H17NO2 B1294857 Butyric acid, 4-(diethylamino)- CAS No. 63867-13-0

Butyric acid, 4-(diethylamino)-

Cat. No. B1294857
CAS RN: 63867-13-0
M. Wt: 159.23 g/mol
InChI Key: XUDAWBWSOYRMRW-UHFFFAOYSA-N
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Description

“Butyric acid, 4-(diethylamino)-” is a chemical compound with the molecular formula C8H17NO2. It is commonly used in solution-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of “Butyric acid, 4-(diethylamino)-” can be represented by the linear formula (CH3)2N(CH2)3CO2H . Its molecular weight is approximately 159.23 g/mol.


Physical And Chemical Properties Analysis

“Butyric acid, 4-(diethylamino)-” has a density of approximately 1.0±0.1 g/cm3. It has a boiling point of 255.1±23.0 °C at 760 mmHg. The compound has a molar refractivity of 44.4±0.3 cm3 and a molar volume of 162.5±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Structural Insights Further research into the chemical synthesis of compounds related to 4-(diethylamino)-butyric acid has been conducted. Potts and Winslow (1987) reported the synthesis of 4-diethylamino-2,6-di-tert-butylpyridine, a compound with structural similarities, highlighting the diverse synthetic routes and potential applications of diethylamino derivatives (Potts & Winslow, 1987).

Biological Activity and Molecular Recognition The molecular recognition capabilities of amine-containing, cytosine-based ditopic receptors, including those with diethylamino substituents, have been studied for their ability to complex with guanosine monophosphate (GMP). Such compounds demonstrate the potential of diethylamino derivatives in biochemical and pharmacological applications (Furuta, Magda, & Sessler, 1991).

Solid-State Fluorescence Research into the solid-state fluorescence properties of pyridinium styryl dyes, including those with diethylamino groups, has shown significant potential in materials science and sensor technology. These compounds exhibit strong fluorescence in the solid state, suggesting applications in optoelectronics and fluorescence-based sensing technologies (Matsui et al., 2013).

Safety And Hazards

“Butyric acid, 4-(diethylamino)-” is considered hazardous. It is known to cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Microbially produced volatile fatty acids (VFAs), such as “Butyric acid, 4-(diethylamino)-”, can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . The development of bio-based butyric acid production processes from renewable feedstocks is gaining attention .

properties

IUPAC Name

4-(diethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAWBWSOYRMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213299
Record name Butyric acid, 4-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyric acid, 4-(diethylamino)-

CAS RN

63867-13-0, 42060-21-9
Record name Butyric acid, 4-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC359856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyric acid, 4-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzyl 4-(N,N-diethylamino)butanoate (33.8 g), palladium-carbon (5%, 7 g) and ethanol (500 ml) was subjected to catalytic hydrogenation at room temperature and 1 atm. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 4-(N,N-diethylamino)butanoic acid (16.2 g, 75%). mp. 45°-47° C.
Name
benzyl 4-(N,N-diethylamino)butanoate
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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